molecular formula C15H22N2O3 B13346105 tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B13346105
M. Wt: 278.35 g/mol
InChI Key: YJTLBOQPFOYPAC-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a suitable base.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a hydroxyethylation reaction, typically using ethylene oxide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The naphthyridine core can be reduced under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced naphthyridine derivative.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthyridine core can interact with nucleic acids or proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate
  • tert-Butyl 5,5-diethylpyrrolidine-1-oxyl

Uniqueness

tert-Butyl 6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10(18)11-7-8-13-12(16-11)6-5-9-17(13)14(19)20-15(2,3)4/h7-8,10,18H,5-6,9H2,1-4H3

InChI Key

YJTLBOQPFOYPAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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